molecular formula C17H14N6OS B2927790 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448129-99-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2927790
CAS RN: 1448129-99-4
M. Wt: 350.4
InChI Key: XMRZYEYKBFLFAJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of nitrogen and sulfur atoms could introduce some interesting electronic properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring is often involved in substitution reactions .

Scientific Research Applications

Flavor and Fragrance Industry

This compound has been identified for its potential use in the flavor and fragrance industry. It imparts a cooling sensation, which can be valuable in creating new sensory experiences in consumables and personal care products .

Anti-Fibrosis Therapeutics

Derivatives of this compound have shown promising anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells and found to inhibit the expression of collagen, suggesting potential as novel anti-fibrotic drugs .

Organophotocatalysis

The benzo[c][1,2,5]thiadiazole core is being explored for its use as a visible-light organophotocatalyst. This application could revolutionize the field of photoredox catalysis, which is pivotal in organic synthesis and material science .

Anticancer Agents

New boron-based benzothiadiazoles, which include derivatives of the compound , are being synthesized as potential hypoxia inhibitors. These compounds could play a significant role in the development of new anticancer therapies .

Medicinal Chemistry

The pyridin-2-yl and pyrazol-1-yl moieties present in the compound are known to be privileged structures in medicinal chemistry. They are part of compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Synthetic Chemistry

The compound serves as a building block in the synthesis of various heterocyclic compounds. Its derivatives are used to create libraries of novel compounds with potential biological activities, which is a crucial aspect of drug discovery and development .

Fluorescent Sensors

Due to its electron donor-acceptor properties, the compound can be utilized in the design of fluorescent sensors. These sensors can detect changes in the environment or the presence of specific molecules, which is essential in analytical chemistry and diagnostics .

Pharmaceutical Development

Compounds containing the pyridin-2-yl moiety, such as the one analyzed, are part of pharmaceutical molecules with significant therapeutic value. They are involved in the development of drugs with varied medicinal applications, including antibacterial and antiviral treatments .

Future Directions

The compound could potentially be of interest in medicinal chemistry or materials science due to its complex structure and the presence of several functional groups . Further studies would be needed to explore its properties and potential applications.

properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-17(12-4-5-15-16(11-12)22-25-21-15)19-8-10-23-9-6-14(20-23)13-3-1-2-7-18-13/h1-7,9,11H,8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRZYEYKBFLFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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